Product packaging for 2-Chloro-5-ethenyl-3-methylpyridine(Cat. No.:)

2-Chloro-5-ethenyl-3-methylpyridine

Cat. No.: B13120739
M. Wt: 153.61 g/mol
InChI Key: DVWNAUCMKCJBHP-UHFFFAOYSA-N
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Description

2-Chloro-5-ethenyl-3-methylpyridine is a specialized pyridine derivative designed for use as a key synthetic intermediate in advanced research and development. Its molecular structure, incorporating chloro, methyl, and ethenyl substituents, makes it a valuable scaffold for constructing more complex, biologically active molecules . Researchers primarily utilize this compound in the synthesis of novel active pharmaceutical ingredients (APIs), where it can serve as a core building block for potential drugs targeting areas such as oncology and infectious diseases . In agrochemical research, the compound's reactivity allows for its incorporation into the development of new herbicides and insecticides, contributing to the creation of more effective crop protection agents . The presence of the ethenyl group is particularly valuable in chemical synthesis, as it offers a reactive handle for further functionalization through various reactions, including polymerization or cross-coupling, to create custom ligands and specialty chemicals . This compound is intended for research applications only and is a crucial component for scientists exploring new synthetic pathways in medicinal and industrial chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClN B13120739 2-Chloro-5-ethenyl-3-methylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

IUPAC Name

2-chloro-5-ethenyl-3-methylpyridine

InChI

InChI=1S/C8H8ClN/c1-3-7-4-6(2)8(9)10-5-7/h3-5H,1H2,2H3

InChI Key

DVWNAUCMKCJBHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)C=C

Origin of Product

United States

Comprehensive Spectroscopic Elucidation and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules like 2-Chloro-5-ethenyl-3-methylpyridine. While specific spectra for this compound are not available, the expected correlations from various 2D NMR experiments can be predicted.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be expected to show correlations between the protons of the vinyl group. Specifically, the vinyl proton on the carbon adjacent to the pyridine (B92270) ring would show cross-peaks with the two terminal vinyl protons. Additionally, long-range coupling might be observed between the aromatic protons on the pyridine ring and potentially between the methyl protons and the aromatic proton at position 4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its attached carbon atom. For instance, the signals for the methyl protons would correlate with the methyl carbon signal, and each vinyl and aromatic proton signal would correlate with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

Correlations from the methyl protons to the C3 and C4 carbons of the pyridine ring.

Correlations from the aromatic protons (H4 and H6) to various carbons in the pyridine ring, helping to confirm their positions relative to the substituents.

Correlations from the vinyl protons to the C5 carbon of the pyridine ring, confirming the attachment point of the ethenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal spatial proximities between the methyl group protons and the aromatic proton at C4, as well as between the vinyl group protons and the aromatic proton at C6.

A summary of expected NMR data based on the analysis of similar compounds is presented below.

ProtonExpected Chemical Shift (ppm)Expected ¹H-¹H COSY CorrelationsExpected ¹H-¹³C HMBC Correlations (to Carbons)
H47.5 - 8.0H6C2, C3, C5, C6, Methyl C
H68.0 - 8.5H4C2, C4, C5, Ethenyl C
Ethenyl H (α)6.5 - 7.0Ethenyl H (β-cis), Ethenyl H (β-trans)C5, Ethenyl C (β)
Ethenyl H (β-cis)5.3 - 5.8Ethenyl H (α), Ethenyl H (β-trans)C5, Ethenyl C (α)
Ethenyl H (β-trans)5.8 - 6.3Ethenyl H (α), Ethenyl H (β-cis)C5, Ethenyl C (α)
Methyl H2.2 - 2.6H4 (weak)C2, C3, C4
CarbonExpected Chemical Shift (ppm)
C2148 - 152
C3130 - 135
C4135 - 140
C5132 - 137
C6145 - 150
Ethenyl C (α)130 - 135
Ethenyl C (β)115 - 120
Methyl C15 - 20

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₈H₈ClN), the expected monoisotopic mass would be calculated with high precision.

While experimental HRMS data is not available, analysis of a closely related compound, 2-chloro-5-ethenylpyridine, provides predicted mass-to-charge ratios (m/z) for various adducts which can serve as a reference. uni.lu The fragmentation pattern in mass spectrometry provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of a chlorine atom, a methyl radical, or cleavage of the vinyl group. The pyridine ring itself is relatively stable and would likely remain intact as a major fragment.

Expected Fragmentation Data:

IonDescription
[M]+•Molecular ion
[M-Cl]+Loss of a chlorine atom
[M-CH₃]+Loss of a methyl radical
[M-C₂H₃]+Loss of a vinyl radical
[C₅H₄N]+Pyridine ring fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and the extent of conjugation. The pyridine ring system exhibits characteristic π → π* and n → π* electronic transitions. nist.gov The substituents on the pyridine ring—the chloro, methyl, and ethenyl groups—would be expected to influence the position and intensity of these absorption bands.

The ethenyl group, being a chromophore itself and in conjugation with the pyridine ring, would likely cause a bathochromic (red) shift of the π → π* transition to a longer wavelength compared to unsubstituted pyridine. The chloro and methyl groups would have a lesser, but still measurable, effect on the absorption spectrum. Studies on similar substituted pyridines indicate that such transitions are sensitive to solvent polarity. nih.gov

Expected UV-Vis Absorption Data:

TransitionExpected Wavelength Range (nm)Description
π → π250 - 280Electronic transition involving the conjugated π-system of the pyridine ring and the ethenyl group.
n → π> 280A weaker transition involving the non-bonding electrons of the nitrogen atom.

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Ethenyl 3 Methylpyridine

Quantum Mechanical (QM) Calculations for Geometric and Electronic Structures

Quantum mechanical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering unique advantages in computational chemistry.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization and energy calculations of molecules like 2-Chloro-5-ethenyl-3-methylpyridine. nanobioletters.comscispace.comresearchgate.net DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), are employed to determine the most stable conformation of the molecule (geometry optimization) and to calculate its thermodynamic properties. researchgate.netresearchgate.net

For instance, the geometry of a related compound, 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one, was optimized using the B3LYP/cc-pVDZ basis set to determine bond lengths, bond angles, and dihedral angles. nanobioletters.com Similar calculations for 2-chloro-6-methoxy-3-nitropyridine (B41990) were performed at the B3LYP/6-31+G(d,p) level to obtain optimized structural parameters. researchgate.net These studies demonstrate the utility of DFT in providing detailed geometric data, which is crucial for understanding the molecule's steric and electronic properties.

Table 1: Example of Calculated Geometric Parameters for a Substituted Pyridine (B92270)

ParameterBond Length (Å)Bond Angle (°)
C-C (ring)1.385 - 1.408117.1 - 122.6
C-N (ring)1.304 - 1.318-
C-Cl--
C-H1.07 - 1.084120.2 - 122.4

Note: Data is illustrative and based on calculations for similar pyridine derivatives. researchgate.net

Ab Initio Methods for High-Accuracy Electronic Structure Predictions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for more complex calculations. For example, a study on 2-chloro-6-methoxy-3-nitropyridine utilized both HF and DFT methods with the 6-31+G(d,p) basis set to calculate its structural parameters and vibrational frequencies. researchgate.net While DFT methods are generally more efficient for larger molecules, ab initio calculations are valuable for achieving high accuracy in electronic structure predictions.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Descriptors derived from computational analyses, such as Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping, provide a framework for understanding and predicting this reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Orbital Visualization)

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. scispace.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Computational studies on similar heterocyclic compounds have shown that the HOMO-LUMO energy gap can be effectively calculated using DFT. nanobioletters.comscispace.comresearchgate.net Visualization of the HOMO and LUMO orbitals reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO), respectively. This information is invaluable for predicting the sites of electrophilic and nucleophilic attack.

Table 2: Illustrative HOMO-LUMO Energy Data

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
Substituted Pyridine 1-6.5-1.84.7
Substituted Pyridine 2-7.1-2.05.1

Note: Values are hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer. researchgate.netnih.gov

By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can estimate the energetic significance of these interactions using second-order perturbation theory. uni-muenchen.de This provides insights into the stability of the molecule arising from electron delocalization. NBO analysis also yields natural population analysis (NPA), which provides a more chemically intuitive picture of atomic charges compared to other methods. uni-muenchen.denih.gov

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.delibretexts.org The MEP at a given point represents the force experienced by a positive test charge, indicating regions of positive and negative electrostatic potential. uni-muenchen.de These potentials are typically color-coded onto the molecule's surface, where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.netnih.gov

For pyridine derivatives, MEP maps can identify the most likely sites for electrophilic attack, often corresponding to the nitrogen atom and electron-rich regions of the aromatic ring. researchgate.net The MEP is calculated from the optimized molecular geometry and charge distribution, providing a visual guide to the molecule's reactive behavior. uni-muenchen.denih.gov

In Silico Spectroscopic Parameter Prediction and Validation

Computational chemistry offers powerful tools for predicting spectroscopic properties, which can be validated against experimental data. For a novel or uncharacterized compound like this compound, these predictive methods are invaluable.

Theoretical Vibrational Spectra Simulation and Comparison with Experimental Data

Theoretical vibrational spectra are typically simulated using Density Functional Theory (DFT) methods, such as the B3LYP functional, often paired with a basis set like 6-311++G(d,p). google.comresearchgate.net This approach calculates the harmonic vibrational frequencies of the molecule's optimized geometry. The resulting theoretical wavenumbers, corresponding to specific vibrational modes (e.g., C-H stretching, C=C bending, C-Cl stretching), can then be compared with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy.

For a meaningful comparison, calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model. The Potential Energy Distribution (PED) is also analyzed to provide unambiguous vibrational assignments for each fundamental mode. researchgate.net While no specific studies on this compound are available, research on similar molecules like 2-chloro-5-aminopyridine and 2-chloroquinoline-3-carboxaldehyde demonstrates that DFT calculations can achieve good agreement with experimental spectra, with any discrepancies often attributed to the difference between the gaseous state of theoretical calculations and the solid state of experimental measurements. chemicalbook.com

Table 1: Representative Theoretical vs. Experimental Vibrational Modes for Analogous Pyridine Derivatives

Vibrational ModeTypical Theoretical Wavenumber (cm⁻¹, Scaled)Typical Experimental Wavenumber (cm⁻¹)
C-H Aromatic Stretch3100-30003100-3000
C=C/C=N Ring Stretch1600-14001600-1400
C-Cl Stretch800-600800-600
Ethenyl C=C Stretch~1650~1650
Ethenyl =C-H Bend1000-9001000-900

Note: This table is illustrative, based on general frequency ranges and data from related compounds. Specific values for this compound would require dedicated computational analysis.

Predicted NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters is another key area of computational investigation. The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is widely used to calculate ¹H and ¹³C NMR chemical shifts. These theoretical shifts are calculated relative to a standard, usually Tetramethylsilane (TMS).

For related compounds like 2-chloro-5-methylpyrimidine, studies have shown that experimentally observed chemical shifts align well with their theoretical counterparts. researchgate.net Analysis of ¹H NMR spectra for 2-chloro-5-methylpyridine (B98176) reveals distinct signals for the aromatic protons and the methyl group protons, with specific coupling constants (J-values) indicating the relationships between adjacent protons. chemicalbook.com For this compound, theoretical calculations would predict the chemical shifts for the three distinct aromatic protons, the methyl protons, and the three protons of the ethenyl (vinyl) group, along with all their spin-spin coupling constants.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Hypothetical)

ProtonPredicted Chemical Shift (ppm, relative to TMS)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-4ValueDoubletJ(H4, H6)
H-6ValueDoubletJ(H6, H4)
Methyl (-CH₃)ValueSingletN/A
Ethenyl (-CH=)ValueDoublet of DoubletsJ(gem), J(trans), J(cis)
Ethenyl (=CH₂)ValueMultipletJ(gem), J(trans), J(cis)

Note: This table is a hypothetical representation. Actual values would be generated from specific GIAO calculations.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation and Electronic Excitation Analysis

To understand the electronic properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the UV-Vis absorption spectrum. This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities observed experimentally. google.comresearchgate.net

These calculations provide insight into the nature of electronic excitations, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other frontier molecular orbitals. researchgate.net For substituted pyridines, these transitions are often of a π → π* nature. google.com Studies on compounds like 2-styrylpyridine (B8765038) derivatives show that TD-DFT, using functionals like B3LYP, can reliably predict λmax values in both gas phase and solution, with the solvent effects often modeled using the Polarizable Continuum Model (PCM). google.com Such an analysis for this compound would elucidate how the chloro, methyl, and ethenyl substituents influence the electronic structure and absorption properties.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the ethenyl group in this compound introduces a degree of rotational freedom around the C-C single bond connecting it to the pyridine ring. Conformational analysis, using methods like scanning the potential energy surface by systematically rotating this dihedral angle, can identify the most stable conformer(s) and any energy barriers to rotation. nanobioletters.com

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of atoms based on a force field, MD can explore the conformational landscape, revealing how the molecule flexes and changes shape at a given temperature. nih.gov This is particularly useful for understanding how the orientation of the ethenyl group might fluctuate and how intermolecular interactions could occur in a condensed phase. While no MD studies for this specific molecule are documented, the methodology is standard for analyzing the dynamics of flexible molecules.

Theoretical Elucidation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, theoretical methods could be used to explore various potential reactions, such as nucleophilic aromatic substitution at the chlorine-bearing carbon, or addition reactions at the ethenyl double bond.

By mapping the potential energy surface of a proposed reaction, chemists can identify the structures of reactants, products, and, crucially, the transition states that connect them. researchgate.net Calculating the energy of the transition state allows for the determination of the activation energy barrier, providing a quantitative prediction of the reaction rate. For instance, processes for preparing related compounds like 2-chloro-5-chloromethylpyridine from 2-chloro-5-methylpyridine involve chlorination reactions whose pathways and selectivity could be modeled theoretically. google.com Similarly, the synthesis of 2-chloro-5-methylpyridine itself involves multi-step processes where the efficiency and byproduct formation could be rationalized through transition state theory. google.com

Reactivity Studies and Mechanistic Investigations of 2 Chloro 5 Ethenyl 3 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2-chloro-5-ethenyl-3-methylpyridine. The electron-withdrawing nature of the pyridine (B92270) nitrogen atom activates the ring towards attack by nucleophiles, facilitating the displacement of the chloro group. This reaction typically proceeds via a two-step addition-elimination mechanism, involving a high-energy anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction's feasibility and rate.

Influence of Nucleophile Nature and Reaction Conditions

The rate and outcome of the SNAr reaction are highly dependent on the strength of the attacking nucleophile and the specific reaction conditions employed. Strong nucleophiles, such as alkoxides, thiolates, and amines, are generally effective in displacing the chloride. For instance, reactions with amines are common and often require elevated temperatures to overcome the energy barrier associated with disrupting the aromaticity of the pyridine ring. youtube.com The use of a base, such as potassium tert-butoxide, is often necessary when the nucleophile is an alcohol. rsc.org

The choice of solvent also plays a critical role. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity and accelerating the reaction. rsc.org In some cases, flow reactors operating at high temperatures can facilitate the reaction of unactivated chloropyridines with secondary amines, even without a catalyst.

The substituents on the pyridine ring, namely the methyl and ethenyl groups, also exert an influence. The methyl group at the 3-position provides a modest electron-donating effect through induction, which can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted 2-chloropyridine (B119429). Conversely, the ethenyl group at the 5-position can participate in resonance, potentially influencing the electron distribution and reactivity at the C-2 position.

Table 1: Representative Conditions for SNAr on Chloropyridine Derivatives

NucleophileSubstrateConditionsProduct YieldReference
Piperidine2-ChloropyridineDMSO, 100°C, 48h88%-
Benzyl (B1604629) alcohol / t-BuOK2-ChloropyridineDMSO, rt- rsc.org
Pyrrolidine / NaOtBu2,4,5-Trichloropyrimidinert--
Amines2-ChloropyridinesHeat- youtube.com

This table presents data for related chloropyridine systems to illustrate typical reaction conditions.

Kinetic and Thermodynamic Parameters Governing SNAr Processes

The kinetics of SNAr reactions on chloropyridines are typically second order, being first order in both the substrate and the nucleophile. However, in some cases, particularly with amine nucleophiles in protic solvents, the reaction can exhibit second-order dependence on the amine concentration, suggesting a more complex mechanism where a second amine molecule acts as a general base to deprotonate the Meisenheimer intermediate in the rate-determining step. nih.gov

The free energy of activation (ΔG‡) for SNAr is a crucial parameter. For the reaction of 2-chloropyridine with benzyl alkoxide, the ΔG‡ has been determined, providing a benchmark for understanding the reactivity of substituted analogues. nih.gov The presence of substituents alters this energy barrier. Electron-withdrawing groups generally lower the activation energy by stabilizing the anionic intermediate, while electron-donating groups have the opposite effect. masterorganicchemistry.com For this compound, the combination of the electron-donating methyl group and the conjugating ethenyl group would result in a unique kinetic profile compared to simpler chloropyridines.

The relative reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl ≈ Br > I, which is often taken as evidence for a rate-determining nucleophilic addition step. nih.gov The negative entropies of activation (ΔS‡) observed in these reactions are consistent with the formation of a more ordered transition state as the nucleophile and substrate combine. nih.gov

Table 2: Kinetic Parameters for SNAr of 2-Substituted Pyridinium (B92312) Ions with Piperidine in Methanol

2-Substituentk (M⁻²s⁻¹) at 25°CΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)Reference
-F0.1111.2-25.2 nih.gov
-Cl0.1012.0-22.4 nih.gov
-Br0.0912.0-22.9 nih.gov
-I0.0812.1-23.1 nih.gov
-CN0.5411.4-20.6 nih.gov

This table shows data for N-methylpyridinium ions, which are highly activated substrates, to illustrate the relative leaving group abilities and thermodynamic parameters.

Reactions Involving the Ethenyl (Vinyl) Group

The vinyl group of this compound is a site of rich chemical reactivity, enabling polymerization, various addition reactions, and participation in cycloadditions.

Polymerization and Copolymerization Kinetics and Mechanisms

Vinylpyridines are known to undergo polymerization. Poly(vinylpyridine) and its quaternized derivatives are materials with interesting properties and applications. mdpi.com The polymerization of this compound can be initiated by various methods, including free radical, anionic, or cationic polymerization. The presence of the chloro and methyl substituents on the pyridine ring can influence the polymerization kinetics and the properties of the resulting polymer by altering the electronic nature and steric environment of the vinyl group. Spontaneous polymerization of vinylpyridines can sometimes occur upon quaternization or protonation. mdpi.com

Addition Reactions (e.g., Hydrogenation, Halogenation, Hydrohalogenation)

The double bond of the ethenyl group is susceptible to a variety of addition reactions.

Hydrogenation: The vinyl group can be selectively hydrogenated to an ethyl group. Catalytic hydrogenation using catalysts like rhodium oxide has been shown to be effective for reducing vinylpyridines. rsc.org In some cases, the hydrogenation can also lead to the reduction of the pyridine ring itself to a piperidine, depending on the catalyst and reaction conditions. acs.org For instance, electrocatalytic hydrogenation of 2-vinylpyridine (B74390) using a Rh/KB cathode can result in the hydrogenation of both the vinyl group and the aromatic ring to yield 2-ethylpiperidine. acs.org

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the vinyl double bond is an expected reaction, leading to the formation of a 1,2-dihaloethyl-substituted pyridine. This reaction would proceed via a standard electrophilic addition mechanism. While direct examples for this specific molecule are not prevalent in the reviewed literature, the halogenation of pyridines themselves is a well-established field, often requiring specific conditions to control regioselectivity. nsf.govyoutube.comchemrxiv.orgchemrxiv.org

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to the vinyl group follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, leading to a 1-haloethyl-substituted pyridine. This reaction proceeds through a carbocation intermediate. youtube.com For related ethynylpyridines, hydrohalogenation has been shown to occur via nucleophilic attack of the halide ion on the alkyne, a process facilitated by the protonation of the pyridine nitrogen which enhances the electrophilicity of the unsaturated side chain. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The vinyl group can act as a dienophile or a participant in other cycloaddition reactions.

Diels-Alder Reactions: Vinylpyridines can participate as dienophiles in Diels-Alder reactions with conjugated dienes. acs.orgacs.org These reactions typically require thermal conditions or Lewis acid catalysis to proceed efficiently. rsc.org The use of a Lewis acid like boron trifluoride etherate can dramatically improve yields and regioselectivity. rsc.org The reaction of this compound with a diene like butadiene would be expected to form a cyclohexenyl-substituted pyridine. The regioselectivity would be influenced by the electronic effects of the substituted pyridine ring.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions of vinylpyridines with other olefins can form cyclobutane (B1203170) rings. These reactions often proceed via a triplet excited state and can be catalyzed by photosensitizers. Enantioselective versions of these reactions have been developed using chiral Brønsted acid catalysts, which are thought to operate through a highly organized ternary complex. The presence of an electron-withdrawing chlorine atom on the pyridine ring has been noted to lower the reactivity in some cases, likely due to the decreased basicity of the pyridine nitrogen.

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The ethenyl (vinyl) group of this compound is susceptible to oxidation reactions, such as epoxidation and dihydroxylation. These reactions transform the double bond into more functionalized moieties.

Epoxidation: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form the corresponding epoxide, 2-chloro-3-methyl-5-(oxiran-2-yl)pyridine. This reaction proceeds via the concerted addition of an oxygen atom across the double bond.

Dihydroxylation: Dihydroxylation of the ethenyl group can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or through potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This would yield 1-(2-chloro-3-methylpyridin-5-yl)ethane-1,2-diol.

Reaction Reagent(s) Expected Product
Epoxidationm-CPBA2-chloro-3-methyl-5-(oxiran-2-yl)pyridine
Dihydroxylation1. OsO₄, 2. NaHSO₃/H₂O or cold, dilute KMnO₄1-(2-chloro-3-methylpyridin-5-yl)ethane-1,2-diol

Transformations at the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound retains its basic and nucleophilic character, allowing for a variety of transformations.

As a pyridine derivative, this compound is a weak base. The electron-withdrawing effect of the chlorine atom at the 2-position decreases the basicity of the pyridine nitrogen compared to unsubstituted pyridine. The pKa of its conjugate acid is expected to be lower than that of pyridine (pKa ≈ 5.2). The protonation equilibrium involves the reversible addition of a proton to the nitrogen atom, forming the corresponding pyridinium salt.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide, this compound N-oxide, using oxidizing agents like hydrogen peroxide or m-CPBA. The formation of 2-chloro-5-methylpyridine (B98176) 1-oxide is a known reaction. chemsrc.combldpharm.comlookchem.com

N-Alkylation: The nitrogen atom can act as a nucleophile and react with alkyl halides to form quaternary pyridinium salts. For instance, reaction with methyl iodide would yield 2-chloro-5-ethenyl-1,3-dimethylpyridinium iodide. N-alkylation of pyrazole (B372694) derivatives is a known industrial process. google.com

Reaction Reagent Product
N-OxidationH₂O₂ or m-CPBAThis compound N-oxide
N-AlkylationMethyl Iodide (CH₃I)2-chloro-5-ethenyl-1,3-dimethylpyridinium iodide

The pyridine nitrogen of this compound possesses a lone pair of electrons, enabling it to act as a ligand in coordination chemistry, forming complexes with various metal ions. The presence of both a "soft" nitrogen donor and a "hard" chloro substituent can influence its coordination behavior. Pyridine derivatives are known to form stable complexes with a variety of transition metals. The coordination can lead to the formation of monomeric or polymeric structures, depending on the metal, counter-ion, and reaction conditions. Substituted pyridines are often used as pharmacophores in medicinal chemistry. nih.gov 2-(diphenylphosphino)aminopyridine, a related compound, shows a variety of coordination modes to metal centers. researchgate.net

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The presence of a chlorine atom further deactivates the ring. However, under harsh conditions, electrophilic substitution can occur. The directing effects of the existing substituents (chloro, methyl, and ethenyl groups) would influence the position of the incoming electrophile. For instance, nitration of 2-chloro-5-methylpyridine can lead to the formation of 2-chloro-5-methyl-3-nitropyridine. nih.gov Generally, electrophilic attack on pyridine occurs at the 3- or 5-position. In this case, the positions are already substituted, making further substitution challenging.

Radical Reactions and Photochemical Transformations

The substituents on the pyridine ring can influence its reactivity in radical and photochemical reactions. The solution of 2-chloro-5-methylpyridine may be used for further chlorination to form 2-chloro-5-trichloromethylpyridine with, for example, chlorine gas in the presence of a free radical initiator. google.comepo.orgsihaulichemicals.com This suggests that the methyl group is susceptible to radical halogenation. It is plausible that the ethenyl group of this compound could undergo similar radical additions or polymerizations under appropriate conditions.

Photochemical transformations could potentially involve the ethenyl group, leading to cycloadditions or rearrangements, or involve the chloro-substituted pyridine ring, potentially leading to dehalogenation or substitution reactions.

Advanced Synthetic Applications and Derivatization of 2 Chloro 5 Ethenyl 3 Methylpyridine

Utility as a Versatile Building Block in Heterocyclic Synthesis

2-Chloro-5-methylpyridine (B98176) is a foundational building block for constructing more complex molecular architectures. The chlorine atom is susceptible to nucleophilic substitution, and the methyl group can be functionalized, making it a versatile starting point for a variety of heterocyclic structures.

Construction of Fused Heterocyclic Systems

The strategic placement of reactive sites on the 2-Chloro-5-methylpyridine scaffold allows for its use in annulation reactions to form fused bicyclic and polycyclic heterocyclic systems. For instance, derivatives such as 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787) can be prepared and subsequently reacted with various amines to form imines. researchgate.net These imine derivatives are valuable synthons for creating fused pyridine (B92270) systems, which are of interest in medicinal chemistry and materials science. While direct, widely-cited examples of forming fused rings starting from 2-Chloro-5-ethenyl-3-methylpyridine are not prevalent in literature, the general reactivity of substituted pyridines supports their role in such syntheses. The reactivity of the chloro group and an adjacent functionalized side chain is a common strategy for building fused rings like thienopyridines. sigmaaldrich.com

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), which combine three or more reactants in a single step, are highly valued for their efficiency in building molecular complexity. Halogenated pyridines are frequently employed in MCRs, often involving palladium-catalyzed cross-coupling reactions. For example, the Suzuki coupling of a boronic acid derivative of the pyridine with other components is a common strategy. sigmaaldrich.com While specific MCRs detailing this compound are not extensively documented, related structures like 2-chloro-5-methylpyridine-3-carbaldehyde are used to conveniently prepare a series of new imines in excellent yields through straightforward condensation reactions. researchgate.net

Precursor to Structurally Diverse Pyridine Derivatives

One of the most significant applications of 2-Chloro-5-methylpyridine is its role as a precursor to other highly functionalized pyridine derivatives, particularly those containing fluorine or additional chlorine atoms, which are pivotal for the biological activity of many commercial products.

Synthesis of Trifluoromethylpyridine Analogues

Pyridine rings substituted with a trifluoromethyl (-CF₃) group are a key structural motif in modern agrochemicals due to the unique properties conferred by fluorine atoms. nih.gov 2-Chloro-5-methylpyridine is a primary starting material for the industrial synthesis of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). nih.govresearchoutreach.org

The transformation involves a two-step process:

Side-Chain Chlorination: The methyl group of 2-chloro-5-methylpyridine is exhaustively chlorinated using elemental chlorine, often under radical conditions, to yield 2-chloro-5-(trichloromethyl)pyridine. Further chlorination of the pyridine ring can also occur. nih.govgoogle.com

Halogen Exchange (Fluorination): The resulting trichloromethyl group is then converted to a trifluoromethyl group by reaction with a fluorinating agent, most commonly hydrogen fluoride (B91410) (HF) in either the liquid or vapor phase, often in the presence of a metal halide catalyst. google.comgoogle.com

This pathway is a cornerstone for producing key agrochemical intermediates. nih.govagropages.com

Table 1: Key Intermediates in Trifluoromethylpyridine Synthesis

Precursor Reaction Type Product Application
2-Chloro-5-methylpyridine Side-chain Chlorination 2-Chloro-5-(trichloromethyl)pyridine Intermediate for fluorination
2-Chloro-5-(trichloromethyl)pyridine Halogen Exchange (Fluorination) 2-Chloro-5-(trifluoromethyl)pyridine (CTF) Precursor for herbicides like Fluazifop-butyl nih.govagropages.com
2-Chloro-5-methylpyridine Ring & Side-chain Chlorination 2,3-Dichloro-5-(trichloromethyl)pyridine Intermediate for fluorination

Conversion to Other Halogenated or Alkylated Pyridines

Beyond trifluoromethylation, 2-chloro-5-methylpyridine is readily converted into other halogenated derivatives.

Chloromethylation: Controlled chlorination of the methyl group leads to the formation of 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP), a highly important intermediate in its own right. google.comepo.org This reaction must be managed carefully to avoid over-chlorination to dichloromethyl or trichloromethyl by-products. google.com

Further Ring Halogenation: The pyridine ring itself can undergo further halogenation to introduce additional chloro or bromo atoms, creating a diverse palette of substituted pyridine building blocks. vwr.com

Alkylation: While the focus is often on halogenation, the pyridine ring can also undergo alkylation reactions, although these are less common starting from 2-chloro-5-methylpyridine itself compared to its use in coupling reactions. acs.org

Role in the Synthesis of Agrochemical-Relevant Scaffolds (Chemical Synthesis Focus)

The derivatives of 2-chloro-5-methylpyridine are fundamental to the synthesis of numerous fourth-generation pesticides, which are characterized by high efficacy and low toxicity. agropages.com The pyridine moiety acts as a critical "scaffold" or "chip" upon which the final active ingredient is built. agropages.com

The most prominent applications are:

Neonicotinoid Insecticides: 2-Chloro-5-(chloromethyl)pyridine (CCMP) is the essential building block for blockbuster neonicotinoid insecticides such as Imidacloprid and Acetamiprid. agropages.comresearchgate.net The synthesis involves reacting CCMP with an appropriate amine-containing side chain.

Aryloxyphenoxypropionate Herbicides: 2-Chloro-5-(trifluoromethyl)pyridine (CTF) is a key intermediate for producing herbicides like Fluazifop-butyl. nih.govepo.org These herbicides are effective against grass weeds in broad-leaved crops. epo.org The synthesis typically involves the nucleophilic substitution of the chlorine atom on the pyridine ring.

Fungicides: 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) is the precursor to the fungicide Fluazinam, which functions by disrupting fungal respiration. researchoutreach.orgagropages.com

Table 2: Agrochemicals Derived from 2-Chloro-5-methylpyridine Derivatives

Pyridine Precursor Derivative Agrochemical Class Example Agrochemical
2-Chloro-5-methylpyridine 2-Chloro-5-(chloromethyl)pyridine (CCMP) Neonicotinoid Insecticide Imidacloprid agropages.com
2-Chloro-5-methylpyridine 2-Chloro-5-(chloromethyl)pyridine (CCMP) Neonicotinoid Insecticide Acetamiprid agropages.com
2-Chloro-5-methylpyridine 2-Chloro-5-(trifluoromethyl)pyridine (CTF) Aryloxyphenoxypropionate Herbicide Fluazifop-butyl nih.govepo.org
2-Chloro-5-methylpyridine 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) Diarylamine Fungicide Fluazinam researchoutreach.orgagropages.com

Functionalization for Novel Material Science Applications (e.g., as a monomer for specialized polymers)

The presence of a polymerizable ethenyl (vinyl) group on the pyridine scaffold makes this compound a promising monomer for the synthesis of specialized polymers. While direct polymerization studies of this specific monomer are not extensively documented in the literature, the behavior of analogous vinylpyridines provides a strong basis for predicting its utility in creating functional polymers with tailored properties.

The polymerization of vinylpyridines can be initiated through various methods, including free-radical, anionic, and controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.org The resulting poly(vinylpyridine)s are a class of polymers with a wide range of applications stemming from the properties of the pyridine ring. researchgate.net

Potential Polymer Architectures and Properties:

The incorporation of this compound into a polymer backbone would be expected to yield materials with distinct characteristics:

Metal Coordination: The nitrogen atom of the pyridine ring can act as a ligand, enabling the polymer to coordinate with metal ions. This property is valuable for applications in catalysis, water purification for metal ion scavenging, and the creation of functional coatings. nih.gov

pH-Responsiveness: The basicity of the pyridine nitrogen allows the resulting polymers to exhibit pH-responsive behavior. In acidic conditions, the nitrogen can be protonated, leading to changes in polymer conformation and solubility.

Post-Polymerization Modification: The chloro- and methyl- substituents on the pyridine ring offer sites for further chemical modification after polymerization. This allows for the fine-tuning of the polymer's properties or the attachment of other functional moieties.

The polymerization of this compound can lead to either homopolymers or copolymers with other vinyl monomers, such as styrene (B11656) or acrylates. This copolymerization strategy allows for the creation of a diverse range of materials with a broad spectrum of physical and chemical properties. For instance, block copolymers containing poly(vinylpyridine) segments are known to self-assemble into well-defined nanostructures. acs.org

Table 1: Potential Polymerization Methods and Their Implications

Polymerization MethodInitiator/ConditionsPotential Polymer Characteristics
Free-Radical Polymerization AIBN, Benzoyl PeroxideBroad molecular weight distribution; suitable for bulk polymerization.
Anionic Polymerization Organolithium compoundsNarrow molecular weight distribution; well-defined polymer architecture. acs.org
RAFT Polymerization RAFT agent, radical initiatorControlled molecular weight and low dispersity; allows for complex architectures. acs.org

Exploration in the Development of New Organic Reagents and Catalysts

The distinct functionalities of this compound make it a valuable precursor for the development of novel organic reagents and catalysts. The reactivity of the vinyl group, the chloro substituent, and the pyridine nitrogen can be strategically exploited to synthesize molecules with specific catalytic or reactive properties.

Derivatization for Catalytic Applications:

The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which can act as phase-transfer catalysts or be incorporated into ionic liquids. Furthermore, the pyridine ring can serve as a scaffold for the construction of more complex ligand systems for transition-metal catalysis. The vinyl group can participate in various organic reactions, such as hydroformylation, to introduce other functional groups that can act as catalytic sites.

The chloro group is a key site for modification. It can be displaced by a variety of nucleophiles, allowing for the attachment of different functional groups. For example, substitution with a phosphine-containing nucleophile could yield a novel phosphine (B1218219) ligand for use in cross-coupling reactions.

Table 2: Potential Derivatizations for Reagent and Catalyst Development

Functional GroupReaction TypePotential Application
Vinyl Group Heck CouplingC-C bond formation to create more complex molecules.
Vinyl Group Diels-Alder ReactionFormation of cyclic structures.
Chloro Group Suzuki CouplingFormation of biaryl compounds.
Chloro Group Buchwald-Hartwig AminationSynthesis of substituted anilines.
Pyridine Nitrogen QuaternizationPhase-transfer catalysts, ionic liquids. mdpi.com
Pyridine Nitrogen Metal CoordinationLigands for transition-metal catalysis. nih.gov

The cross-linked polymer derived from this compound could also serve as a solid support for catalysts. The pyridine units within the polymer can be functionalized to anchor catalytic species, facilitating catalyst recovery and reuse. For example, poly(4-vinylpyridine) has been widely used as a support for various reagents and catalysts. researchgate.net

While specific research on this compound in these advanced applications is limited, the established reactivity of its constituent functional groups in related molecules strongly suggests its potential as a valuable and versatile platform for the development of new materials, reagents, and catalysts. Further research into the synthesis and reactivity of this compound is warranted to fully explore its synthetic utility.

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings and Insights

The body of scientific literature on 2-Chloro-5-ethenyl-3-methylpyridine itself is sparse. However, key insights can be drawn from established methodologies for the synthesis of substituted pyridines. The preparation of the core 2-chloro-5-methylpyridine (B98176) structure is well-documented, often starting from precursors like 3-methylpyridine (B133936) N-oxide and employing chlorinating agents such as phosphorus oxychloride. justia.com Various patents describe processes to optimize the yield of 2-chloro-5-methylpyridine over its isomers, highlighting the industrial relevance of this structural motif, primarily as an intermediate for agrochemicals and pharmaceuticals. justia.comgoogle.comepo.orggoogle.com

The introduction of the ethenyl (vinyl) group at the 5-position is most plausibly achieved through modern palladium-catalyzed cross-coupling reactions. researchgate.net Techniques such as the Suzuki-Miyaura or Stille coupling are powerful tools for forming carbon-carbon bonds on heterocyclic rings. youtube.comyoutube.com These reactions would typically involve coupling a precursor like 2-chloro-5-bromo-3-methylpyridine with a vinylating agent, such as potassium vinyltrifluoroborate or vinyltributylstannane. The success of such methods is predicated on the selective synthesis of the required dihalogenated precursor.

Furthermore, research into vinylpyridine derivatives shows their utility as monomers in polymer science. The vinyl group readily participates in polymerization, leading to functional materials whose properties can be tuned by the substituents on the pyridine (B92270) ring. researchgate.netnih.gov The pyridine nitrogen itself can act as a ligand for metal ions, opening possibilities for creating catalytic or supramolecular materials. researchgate.net

Identification of Remaining Challenges and Opportunities in this compound Chemistry

The chemistry of this compound is ripe with both challenges and opportunities, primarily stemming from its status as a novel, uncharacterized compound.

Remaining Challenges:

Precursor Availability: The synthesis would depend on a specifically substituted precursor, such as 2-chloro-5-bromo-3-methylpyridine, which may not be commercially available and would require its own dedicated synthesis.

Competing Reactivity: The molecule possesses three distinct functional handles: the reactive vinyl group, the chloro substituent amenable to nucleophilic substitution, and the methyl group which can be a site for radical reactions. During synthesis and subsequent reactions, preventing unwanted side reactions, such as polymerization of the vinyl group or reactions at other sites, will be a significant challenge.

Stability and Handling: Vinyl-substituted heterocycles can be prone to polymerization upon storage, especially in the presence of light, heat, or impurities. Establishing the stability and optimal handling conditions for this compound is a necessary prerequisite for any application.

Opportunities:

Novel Synthetic Route Development: The lack of an established method provides a clear opportunity for synthetic innovation. The exploration of various cross-coupling conditions to optimize the vinylation step could be a fruitful area of research. tcichemicals.com

Exploration of Trifunctional Reactivity: The compound's unique combination of functional groups is its greatest asset. It offers the potential for orthogonal chemical modifications, allowing for the sequential and selective reaction of each functional group to build complex molecular architectures.

Monomer for Functional Polymers: As a functional monomer, it could be used to synthesize novel polymers. The chlorine atom provides a site for post-polymerization modification, while the pyridine ring could impart specific properties like thermal stability, pH-responsiveness, or metal-coordination capabilities. nih.gov

Projections for Future Research Directions and Potential Academic Impact

The future study of this compound is projected to advance along several parallel tracks, from fundamental synthesis to applied materials science.

Future Research Directions:

Synthetic Pathway Optimization: The primary focus should be on establishing and optimizing a scalable synthesis. This would involve investigating different palladium catalysts and ligands for the cross-coupling step to maximize yield and purity.

Full Characterization: Once synthesized, a thorough spectroscopic and physicochemical characterization is essential. This data would form the bedrock for all future studies.

Systematic Reactivity Studies: A detailed investigation into the reactivity of the chloro, ethenyl, and methyl groups is warranted. This would map out its chemical space and establish its utility as a versatile building block. For example, studies could explore nucleophilic aromatic substitution on the chloride, Heck coupling reactions involving the vinyl group, and functionalization of the methyl group.

Polymer Chemistry: A significant research avenue is its application in polymer science. Homopolymerization and copolymerization with other monomers could lead to a new class of functional materials. Research into the properties of these polymers, such as their thermal behavior, mechanical strength, and ability to form composite materials with metal oxides, would be of high interest. nih.gov

Scaffold for Bioactive Compounds: The 2-chloropyridine (B119429) moiety is a known pharmacophore present in numerous bioactive compounds. google.comnih.gov Future work could explore the use of this compound as a novel scaffold in medicinal chemistry and agrochemical research to develop new therapeutic agents or pesticides. researchgate.net

The academic impact of this research would be significant. The development of a novel, trifunctional building block would provide the synthetic community with a new tool for constructing complex molecules. Furthermore, the exploration of its use in polymer science could lead to new materials with advanced properties, contributing to the fields of materials science and engineering.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Chloro-5-ethenyl-3-methylpyridine, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves chlorination of pyridine precursors using agents like phthalyl chloride. For example, phthalyl chloride reacts with substituted pyridine-N-oxides in the presence of triethylamine and dichloromethane, yielding chloro-pyridine derivatives. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of precursor to chlorinating agent) and reaction time (4–6 hours under reflux) can improve yields to ~85%. However, regioselectivity challenges may arise, leading to by-products (e.g., 16% 2-chloro-3-methylpyridine in one case), necessitating purification via fractional distillation or chromatography .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, particularly to confirm substitution patterns (e.g., chloro and ethenyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight, while gas chromatography-mass spectrometry (GC-MS) monitors reaction progress and purity. For quantifying by-products, HPLC with UV detection (λ = 254 nm) is recommended, using C18 columns and acetonitrile/water mobile phases .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : The compound is classified as WGK 3 (highly hazardous to aquatic environments). Use fume hoods to avoid inhalation and nitrile gloves to prevent dermal exposure. In case of spills, collect using non-combustible absorbents (e.g., vermiculite) and store in sealed containers for professional disposal. Respiratory protection (NIOSH-approved masks) is advised during large-scale synthesis due to potential irritation to the respiratory system .

Advanced Research Questions

Q. How can this compound be utilized in medicinal chemistry, particularly for targeting neurological diseases?

  • Methodological Answer : The chloro and ethenyl groups enhance electrophilicity, enabling covalent binding to cysteine residues in enzymes like kinases or proteases. For example, it can serve as a building block for inhibitors of neuroinflammatory targets (e.g., NLRP3 inflammasome). Structure-activity relationship (SAR) studies require introducing substituents at the 3-methyl position via Suzuki-Miyaura coupling, followed by in vitro assays (e.g., ELISA for IL-1β suppression) .

Q. How can researchers address regioselectivity challenges during the synthesis of this compound?

  • Methodological Answer : Competing chlorination at adjacent positions (e.g., 2-chloro vs. 3-chloro) can be mitigated by steric or electronic modulation. For instance, pre-functionalizing the pyridine ring with electron-withdrawing groups (e.g., trifluoromethyl at position 5) directs chlorination to the desired position. Alternatively, using Lewis acids like ZnCl₂ in chloromethylation reactions enhances selectivity (≥90% yield reported in analogous systems) .

Q. What strategies minimize environmental impact during large-scale synthesis of this compound?

  • Methodological Answer : Replace dichloromethane with biodegradable solvents (e.g., 2-methyl-THF) to reduce toxicity. Continuous-flow reactors improve atom economy and reduce waste by 30–40% compared to batch processes. Post-synthesis, treat aqueous waste with activated carbon adsorption or advanced oxidation processes (AOPs) to degrade residual chlorinated by-products before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.